

Commercial Suppliers and Technical Guide for 2-Bromo-4-methyl-5-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-methyl-5-nitrophenol**

Cat. No.: **B1282645**

[Get Quote](#)

For researchers, scientists, and drug development professionals, **2-Bromo-4-methyl-5-nitrophenol** is a valuable chemical intermediate. This technical guide provides an overview of commercial suppliers, key chemical data, and a detailed experimental protocol for its synthesis.

Commercial Availability

A number of chemical suppliers offer **2-Bromo-4-methyl-5-nitrophenol** (CAS No. 103448-24-4). The availability, purity, and offered quantities vary among suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis.

Supplier	Product Name	CAS Number	Purity/Grade	Available Quantities
--INVALID-LINK--	2-BROMO-5-METHYL-4-NITROPHENOL	14401-60-6 (Isomer)	Inquiry	Inquiry
--INVALID-LINK--	2-Bromo-4-methyl-5-nitrophenol	103448-24-4	Inquiry	Inquiry
--INVALID-LINK--	2-bromo-4-methyl-5-nitrophenol	103448-24-4	Inquiry	Inquiry
--INVALID-LINK--	2-Bromo-4-methyl-5-nitrophenol	103448-24-4	Inquiry	Inquiry

Physicochemical Data

Property	Value
Molecular Formula	C ₇ H ₆ BrNO ₃
Molecular Weight	232.03 g/mol
CAS Number	103448-24-4
Appearance	Typically a solid

Synthesis of 2-Bromo-4-methyl-5-nitrophenol

A common synthetic route to **2-Bromo-4-methyl-5-nitrophenol** involves the nitration of 2-bromo-4-methylphenol. The following is a representative experimental protocol.

Experimental Protocol: Nitration of 2-Bromo-4-methylphenol

Materials:

- 2-Bromo-4-methylphenol
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice
- Distilled Water
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Sodium Sulfate (Na₂SO₄)

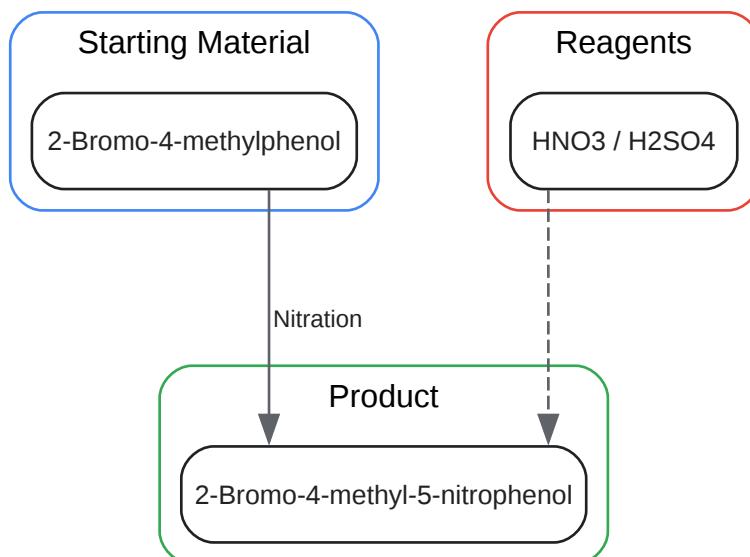
Procedure:

- In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-bromo-4-methylphenol to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
- Once the 2-bromo-4-methylphenol has completely dissolved, cool the mixture to 0-5 °C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask. The temperature should be carefully controlled and not allowed to exceed 10 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
- Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

- Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like dichloromethane. The organic layers are then combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified product.

Applications in Drug Discovery and Development

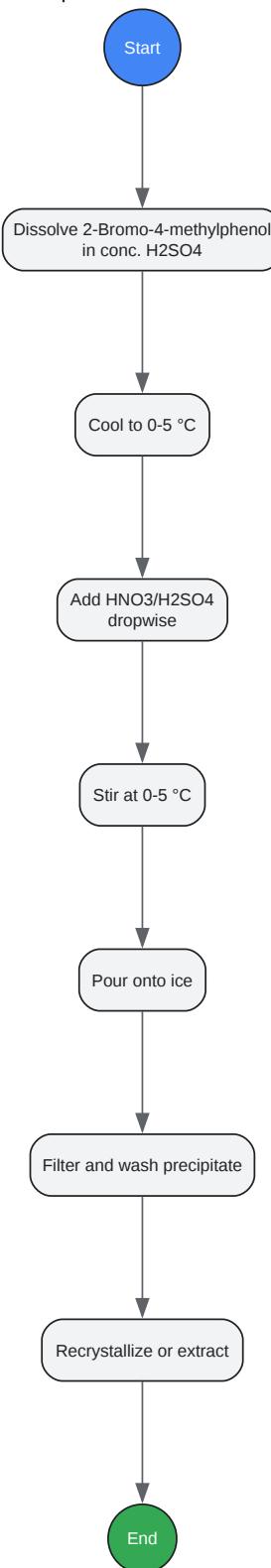
2-Bromo-4-methyl-5-nitrophenol serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the bromine atom, the nitro group, and the phenolic hydroxyl group provides multiple reactive sites for further chemical transformations.


The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are not readily found, its structural motifs are present in various biologically active compounds. Its utility lies in its role as a key intermediate that allows for the efficient construction of compound libraries for high-throughput screening and for the synthesis of specific target molecules in drug discovery programs.

Visualizing the Synthesis

The following diagrams illustrate the general synthesis pathway and a typical experimental workflow for the preparation of **2-Bromo-4-methyl-5-nitrophenol**.


Synthesis of 2-Bromo-4-methyl-5-nitrophenol

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Bromo-4-methyl-5-nitrophenol**.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-Bromo-4-methyl-5-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282645#commercial-suppliers-of-2-bromo-4-methyl-5-nitrophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com